molecular formula C12H9F3O2 B8358188 2-Cyclopropyloxy-5-trifluoromethoxyphenylethyne

2-Cyclopropyloxy-5-trifluoromethoxyphenylethyne

Cat. No. B8358188
M. Wt: 242.19 g/mol
InChI Key: MQAOBSDYFRBSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyloxy-5-trifluoromethoxyphenylethyne is a useful research compound. Its molecular formula is C12H9F3O2 and its molecular weight is 242.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H9F3O2

Molecular Weight

242.19 g/mol

IUPAC Name

1-cyclopropyloxy-2-ethynyl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H9F3O2/c1-2-8-7-10(17-12(13,14)15)5-6-11(8)16-9-3-4-9/h1,5-7,9H,3-4H2

InChI Key

MQAOBSDYFRBSRU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)OC(F)(F)F)OC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (6.15 g, 44 mmol) was added to a stirred solution of 2-cyclopropyloxy-5-trifluoromethoxybenzaldehyde (Description 3; 4.4 g, 17.8 mmol), and acetyl diazomethyl phosphonate (6.15 g, 32 mmol) in dry methanol (50 ml) at +5° C. The reaction mixture was stirred at +5° C. for 30 minutes and at room temperature for 3.5 hours. The mixture was quenched with saturated aqueous ammonium chloride and extracted into hexane (3×30 ml). The combined organic extracts were dried (Na2SO4) and concentrated. The residue was purified by chromatography on silica gel (iso-hexane:diethyl ether 0-45%) to give the title compound (4.2 g, 94%).
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
acetyl diazomethyl phosphonate
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
94%

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